3-Iodo-2-methylpyridin-4-amine
Description
Contextualization of Pyridine (B92270) Derivatives in Modern Chemistry
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role across various scientific disciplines, particularly in medicinal and materials chemistry. tandfonline.comopenaccessjournals.comsciencepublishinggroup.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a versatile scaffold in the design and synthesis of novel molecules with diverse applications. openaccessjournals.comnih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, influence its reactivity, stability, and pharmacological profiles. openaccessjournals.compharmablock.com Pyridine derivatives are integral components of numerous natural products, including vitamins and alkaloids, and are present in a significant number of FDA-approved drugs. dovepress.comrsc.orgmdpi.com The adaptability of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune molecular properties for specific applications, ranging from therapeutic agents to functional materials. nih.govresearchgate.net
Significance of Halogenated and Aminated Pyridine Scaffolds
The introduction of halogen and amine substituents onto the pyridine ring dramatically expands its chemical space and biological potential. Halogenation, the process of introducing one or more halogen atoms, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. bohrium.com The position of the halogen on the pyridine ring is critical and can drastically alter the compound's activity.
Aminated pyridines, or pyridinamines, are another critical class of substituted pyridines. The amino group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological macromolecules. frontiersin.org This feature makes pyridinamine scaffolds particularly valuable in the development of pharmaceuticals. The combination of both halogen and amine substituents on a pyridine core creates a highly functionalized and versatile building block for the synthesis of complex molecules with a wide array of potential applications in drug discovery and materials science.
Research Trajectories and Scope for 3-Iodo-2-methylpyridin-4-amine
This compound is a specific substituted pyridinamine that has garnered interest as a building block in organic synthesis. Its structure, featuring an iodine atom at the 3-position, a methyl group at the 2-position, and an amino group at the 4-position, offers multiple reactive sites for further chemical modification. The presence of the iodine atom is particularly significant, as it can be readily displaced or participate in various cross-coupling reactions, making it a valuable synthon for constructing more complex molecular architectures. cymitquimica.com
Research involving this compound is primarily focused on its utility in synthetic chemistry. It serves as a precursor for the synthesis of a variety of heterocyclic compounds. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological relevance. Therefore, the primary research trajectory for this compound is its application as a versatile intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and other fields.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H7IN2 |
| Molecular Weight | 234.038 g/mol |
| Density | 1.9±0.1 g/cm³ |
| Boiling Point | 316.2±42.0 °C at 760 mmHg |
| Flash Point | 145.1±27.9 °C |
| Exact Mass | 233.965378 |
| PSA | 38.91000 |
Data sourced from a public chemical database. chemsrc.com
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLNGQDQSRPWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704458 | |
| Record name | 3-Iodo-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-18-0 | |
| Record name | 3-Iodo-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of the 3-Iodo-2-methylpyridin-4-amine Core
The synthesis of this compound involves the strategic introduction of the iodo, methyl, and amine functionalities onto a pyridine (B92270) ring. This is typically achieved through a multi-step process starting from readily available pyridine precursors.
Precursor Utilization in Pyridine Synthesis
The construction of the this compound scaffold often begins with a simpler pyridine derivative. A common precursor is 2-methylpyridin-4-amine. ambeed.com This starting material already possesses the methyl and amine groups in the desired positions, simplifying the subsequent synthetic steps. The synthesis of 2-methylpyridines can be achieved through various methods, including the α-methylation of substituted pyridines. mdpi.comresearchgate.net
Introduction of Amine and Halogen Functionalities
The introduction of the amine and iodo groups onto the pyridine ring is a critical part of the synthesis. The amination of a pyridine ring can be accomplished through nucleophilic substitution on a suitable precursor. smolecule.com
The iodination of the pyridine ring is a key step. One documented method involves the reaction of 2-methylpyridin-4-ylamine with potassium iodide (KI) and iodine (I2) in the presence of sodium carbonate in water at reflux. ambeed.com This reaction leads to the formation of 4-amino-3-iodo-2-methylpyridine. ambeed.com Other iodination methods for pyridine rings include the use of N-iodosuccinimide (NIS) in the presence of an acid or palladium-catalyzed C-H iodination. For instance, the iodination of 2-amino-5-chloropyridine (B124133) has been achieved using iodine and silver sulfate (B86663) in ethanol. rsc.org
A general representation of the iodination of 2-methylpyridin-4-amine is shown below:
Table 1: Iodination of 2-methylpyridin-4-ylamine
| Reactants | Reagents | Conditions | Product | Yield | Reference |
| 2-methylpyridin-4-ylamine | KI, I2, Na2CO3 | Water, Reflux, 2 hours | 4-Amino-3-iodo-2-methylpyridine | 5% | ambeed.com |
Advanced Synthetic Transformations Involving this compound
The presence of the iodine atom makes this compound an excellent substrate for a variety of cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The iodine atom at the 3-position of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming new carbon-carbon bonds. smolecule.commdpi.com In a typical Suzuki-Miyaura coupling, the iodo-substituted pyridine is reacted with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. evitachem.commdpi.com This allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the pyridine ring.
For example, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated using a Pd(PPh3)4 catalyst and K3PO4 as the base in a 1,4-dioxane/water solvent system. mdpi.com While this example involves a bromo-analogue, the higher reactivity of the iodo-substituent in this compound would make it an even more favorable substrate for such transformations.
Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Halogenated Aminopyridines
| Halogenated Pyridine | Coupling Partner | Catalyst | Base | Solvent | Temperature | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | 85-95 °C | mdpi.com |
| 2-Chloro-5-iodo-3-methylpyridin-4-amine | Aryl group | Pd(PPh3)4 | - | DME/H2O | 150 °C |
Nucleophilic Substitution Reactions on the Pyridine Ring
The iodine atom in this compound is a good leaving group and can be displaced by various nucleophiles. smolecule.comcymitquimica.com This allows for the introduction of a variety of functional groups at the 3-position. For instance, the iodine atom can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions. smolecule.com Reagents like sodium azide (B81097) or potassium cyanide can also be used to introduce new substituents.
Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is electron-rich due to the presence of the activating amino group, making it susceptible to electrophilic substitution reactions. smolecule.com However, the regioselectivity of such reactions can be influenced by the existing substituents. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are already substituted. The position para to the amino group is the 6-position. Therefore, electrophilic substitution would likely occur at the 5- or 6-position, depending on the steric hindrance from the adjacent methyl and iodo groups.
Directed Functionalization Strategies for the Pyridine Nucleus
The functionalization of the pyridine core is a critical area of research in organic chemistry, driven by the prevalence of this heterocycle in pharmaceuticals and agrochemicals. jfda-online.com The intrinsic electronic properties of the pyridine ring, characterized by its electron-deficient nature due to the sp²-hybridized nitrogen atom, present unique challenges and opportunities for selective functionalization. nih.gov The nitrogen atom's lone pair tends to interact with Lewis acids, reducing the ring's reactivity towards electrophilic aromatic substitution. nih.gov Consequently, a variety of sophisticated strategies have been developed to control the regioselectivity of C-H functionalization.
Transition-metal catalysis is a cornerstone of modern pyridine functionalization. nih.gov The nitrogen atom can act as a directing group, facilitating ortho-C–H activation. gcms.cz For instance, chelation-assisted cleavage of C–H bonds using metals like palladium is a highly effective method for introducing functional groups at specific positions. gcms.cz However, achieving functionalization at positions remote from the nitrogen (meta and para) is more challenging due to the strong directing influence of the ring nitrogen. academicjournals.org
To overcome these challenges, several innovative methods have emerged:
Directing Group-Free Strategies: Recent protocols enable regioselective meta-C-H functionalization without the need for a directing group. These methods often involve the temporary conversion of pyridines into more reactive, electron-rich intermediates. jfda-online.com
Undirected Metalation: The use of powerful bases like n-butylsodium (n-BuNa) can achieve selective deprotonation at positions that are typically difficult to access, such as C4, overriding the directing effect of the nitrogen atom. academicjournals.org
Cluster-Dependent Regioselectivity: The aggregation state of organolithium reagents has been shown to dictate the site of alkylation. For example, tetrameric clusters of methyllithium (B1224462) can favor C4-alkylation, while dimeric clusters may prefer C2-alkylation, offering a novel way to control regioselectivity. mdpi-res.com
Catalytic Borylation: Iridium-catalyzed C-H borylation is an atom-economical method to create pyridylboronic esters, which are versatile intermediates for further reactions like Suzuki coupling. The regioselectivity is often governed by steric factors. nih.gov
These strategies provide chemists with a powerful toolkit to synthesize specifically substituted pyridines, like this compound, which are essential building blocks for complex molecules.
Scale-Up Synthesis and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production of substituted pyridines requires careful consideration of safety, cost, efficiency, and environmental impact. Process optimization is crucial for developing scalable and economically viable manufacturing routes.
For halogenated pyridines, such as iodo-substituted variants, the choice of iodinating agent is a key factor in scale-up. While methods involving N-Iodosuccinimide (NIS) are common in laboratory settings due to their moderate conditions, the cost of NIS and the management of succinimide (B58015) byproducts are significant considerations for industrial production. nih.gov Alternative, more cost-effective iodine sources and efficient solvent recovery systems are often sought.
A case study in scaling up the synthesis of a related compound, 4-(difluoromethyl)pyridin-2-amine, highlights several key optimization principles. ambeed.comchemscene.com The initial laboratory synthesis involved multiple steps, including protection of an amine group, radical bromination with a low yield (10%), and the use of a sealed pressure tube for amination, which is not ideal for large-scale operations due to safety concerns. ambeed.comchemscene.com
Process optimization efforts focused on:
Developing a Novel Strategy: A new synthetic route starting from a different, inexpensive material was designed to avoid problematic steps. ambeed.com
Avoiding Hazardous Conditions: The optimized process eliminated the need for high-pressure reactions, enhancing the safety profile for large-scale production. chemscene.com
Economic Viability: The use of less expensive starting materials and a more efficient, higher-yielding process contributes to the economic feasibility of the synthesis. ambeed.com
Patented industrial processes for producing alkyl-substituted pyridines often employ gas-phase reactions over a fluidized bed of a catalyst, such as a crystalline aluminosilicate (B74896) zeolite. nih.gov This approach allows for continuous production and can be optimized by adjusting parameters like temperature and contact time to maximize the yield of the desired product. nih.gov
| Optimization Strategy | Challenge Addressed | Example/Benefit | Reference |
|---|---|---|---|
| Route Redesign | Low yield steps (e.g., 10% radical bromination) | New 5-step sequence from inexpensive starting material | ambeed.com |
| One-Pot Procedure | Multiple intermediate isolations, process time | Combined 3 steps into one pot, increasing overall yield to 72% | chemscene.com |
| Reagent Selection | Cost and waste of reagents like NIS | Exploring cheaper iodide salts and managing byproducts | nih.gov |
| Process Conditions | Use of high-pressure sealed tubes | Optimized amination to avoid high pressure, improving safety | chemscene.com |
| Catalyst System | Continuous, large-volume production | Gas-phase reaction over a fluidized zeolite catalyst bed | nih.gov |
Derivatization Strategies for Amine and Halo-Substituted Pyridines
Chemical Derivatization for Enhanced Reactivity and Selectivity
Derivatization of existing functional groups on the pyridine ring is a common strategy to enhance chemical reactivity and control the selectivity of subsequent transformations. For a molecule like this compound, both the amino and iodo groups can be modified.
The amino group, for example, can be converted into an amide. In the synthesis of novel pyridine derivatives, 5-bromo-2-methylpyridin-3-amine was converted to N-[5-bromo-2-methylpyridine-3-yl]acetamide by reacting it with acetic anhydride. This derivatization was performed because the direct Suzuki cross-coupling reaction on the aminopyridine can be problematic. The resulting acetamide (B32628) serves as a more suitable substrate for palladium-catalyzed coupling reactions, leading to moderate to good yields of the desired products. After the coupling reaction, the amide can be hydrolyzed back to the amine if needed.
Similarly, other protecting or directing groups can be installed on the nitrogen atom of the pyridine ring or an exocyclic amine to modulate reactivity. For instance, a tosyl group was used to protect the nitrogen of a 7-azaindole (B17877) intermediate, which then allowed for a selective Suzuki reaction at another position on the molecule. researchgate.net The tosyl group was subsequently removed under basic conditions. researchgate.net
The halo-substituent (iodo) is itself a highly versatile functional group, primarily used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions to form new carbon-carbon bonds. The reactivity of halopyridines in these reactions generally follows the order I > Br > Cl, making the iodo-substituted compound highly reactive. This inherent reactivity often means the iodo group does not require further derivatization to participate in these crucial bond-forming reactions.
Applications of Derivatization in Analytical Research
In analytical chemistry, derivatization is a powerful technique used to improve the detection, separation, and characterization of analytes. academicjournals.orgresearchgate.net For halo- and amino-substituted pyridines, derivatization can address challenges such as poor volatility for gas chromatography (GC) or low ionization efficiency for mass spectrometry (MS). jfda-online.comacademicjournals.org
Improving Chromatographic and Mass Spectrometric Analysis:
LC-MS: Arylamines and aminopyridines can be challenging to analyze with reversed-phase liquid chromatography (LC) as they may show little retention. nih.gov A derivatization procedure using hexylchloroformate can be applied to convert the amines into their corresponding amide derivatives. nih.gov This modification increases the molecular weight and hydrophobicity of the analyte, leading to better chromatographic behavior and a more specific ion for detection in selected ion monitoring (SIM) mode in MS. nih.gov
GC-MS: For GC analysis, polar functional groups like amines must often be derivatized to increase their volatility and thermal stability. researchgate.net Silylation is a common technique where an active hydrogen on the amine is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N-trimethylsilylimidazole (TMSI), often used with a solvent like pyridine, are effective for this purpose. gcms.cz
Enhancing Detection Sensitivity:
Derivatization is frequently employed to enhance detection sensitivity, especially in LC-MS with electrospray ionization (ESI). academicjournals.org Reagents can be chosen that introduce a permanently charged moiety or a group that is easily ionized, thereby significantly improving the signal-to-noise ratio. nih.govmdpi.com For example, pyridine-3-sulfonyl chloride has been used to derivatize compounds to enhance their detection by ESI-MS. nih.gov
In fluorescence detection, derivatization can be used to attach a fluorophore to a non-fluorescent analyte.
Structural Elucidation:
In mass spectrometry, derivatization can help in structural assignment. For example, 2-aminopyridine (B139424) (PA) is used as a derivatizing agent for oligosaccharides. The resulting PA-oligosaccharides can be analyzed by HPLC/MS, and the fragmentation patterns in MSⁿ spectra can be used to assign the structure of isomers that are not fully separated chromatographically. nih.gov
| Analytical Technique | Purpose of Derivatization | Derivatizing Agent/Method | Benefit | Reference |
|---|---|---|---|---|
| LC-MS | Improve chromatographic retention and MS specificity | Hexylchloroformate | Forms amide derivative with higher molecular weight and better retention | nih.gov |
| GC-MS | Increase volatility and thermal stability | N-trimethylsilylimidazole (TMSI) in pyridine | Forms volatile TMS derivatives suitable for GC | gcms.cz |
| LC-ESI-MS | Enhance ionization efficiency and sensitivity | Pyridine-3-sulfonyl chloride | Improves signal-to-noise ratio for poorly ionizable analytes | nih.gov |
| HPLC/MSⁿ | Structural assignment of isomers | 2-Aminopyridine (PA) for oligosaccharides | Allows differentiation of co-eluting isomers via MSⁿ spectral matching | nih.gov |
Reactivity Profiles and Mechanistic Investigations
Influence of Iodine and Amine Substituents on Pyridine (B92270) Ring Reactivity
The reactivity of the pyridine ring in 3-Iodo-2-methylpyridin-4-amine is intricately modulated by the electronic and steric interplay of its substituents: the iodo, methyl, and amino groups. The pyridine ring itself is inherently electron-deficient compared to benzene, a characteristic that generally decreases its reactivity toward electrophilic substitution and enhances it toward nucleophilic attack. uoanbar.edu.iq
The 4-amino group is a powerful electron-donating group (EDG) due to resonance effects. It increases the electron density of the pyridine ring, particularly at the ortho (C3 and C5) and para (C2, C6 relative to the amine, though C2 is already substituted) positions, which would typically activate the ring towards electrophilic substitution. Conversely, the nitrogen atom in the pyridine ring acts as an electron sink (-I effect) and can be protonated in acidic media, forming a pyridinium (B92312) ion. uoanbar.edu.iq This significantly deactivates the ring towards electrophiles.
The iodine atom at the C3 position exerts a dual influence. It is electron-withdrawing via induction (-I effect) but can be weakly electron-donating through resonance (+R effect). However, its most significant roles are as a sterically bulky group and as an excellent leaving group in metal-catalyzed cross-coupling reactions. The 2-methyl group is a weak electron-donating group (+I effect) and also contributes to steric hindrance around the C2 and C3 positions.
This complex combination of effects creates a unique reactivity profile. The strong electron-donating nature of the amino group at C4 counteracts the inherent electron deficiency of the pyridine ring to some extent. However, electrophilic aromatic substitution is still challenging and often requires harsh conditions. uoanbar.edu.iq The most profound influence of the substituents is seen in nucleophilic substitution and metal-catalyzed reactions, where the iodine atom becomes the primary site of reactivity.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Amine (-NH₂) | C4 | Strong Electron-Donating (+R > -I) | Moderate | Activates ring, directs electrophiles; acts as a nucleophile. |
| Iodine (-I) | C3 | Electron-Withdrawing (-I > +R) | High | Deactivates ring to electrophiles; excellent leaving group. |
| Methyl (-CH₃) | C2 | Weak Electron-Donating (+I) | Moderate | Minor electronic influence; contributes to steric hindrance. |
| Pyridine N | N1 | Strong Electron-Withdrawing (-I) | N/A | Deactivates ring to electrophiles; activates for nucleophilic attack. uoanbar.edu.iq |
Detailed Reaction Mechanism Elucidation for Transformations Involving this compound
The most significant transformations involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The iodine substituent at the C3 position is an ideal leaving group for these processes. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Example: Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. For this compound, the reaction with an arylboronic acid (Ar-B(OH)₂) would proceed via a well-established catalytic cycle:
Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex (often generated in situ from a Pd(II) precatalyst). This step forms a square planar palladium(II) intermediate, where the pyridine derivative and the iodide are now bonded to the metal center.
Transmetalation: A base (e.g., K₃PO₄, Na₂CO₃) activates the organoboron species, forming a more nucleophilic boronate complex. This complex then transfers the aryl group to the palladium(II) center, displacing the iodide ligand. This step is known as transmetalation.
Reductive Elimination: The two organic groups (the pyridinyl and the new aryl group) on the palladium(II) center couple and are eliminated from the metal, forming the final biaryl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
This mechanistic pathway allows for the specific and efficient formation of a new C-C bond at the C3 position of the pyridine ring. The conditions for such reactions are typically mild and tolerant of various functional groups, including the amine group on the pyridine ring. mdpi.com
| Reaction Step | Description | Key Species |
| Catalyst Activation | Pd(II) precatalyst is reduced to the active Pd(0) species. | Pd(OAc)₂, Pd(PPh₃)₄ |
| Oxidative Addition | The C-I bond adds across the Pd(0) center. | This compound, Pd(0) |
| Transmetalation | The organic group from the boron reagent replaces the iodide on the Pd(II) complex. | Arylboronic acid, Base (e.g., K₃PO₄) |
| Reductive Elimination | The new C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Aryl-substituted 2-methylpyridin-4-amine |
Role as a Versatile Nucleophile and Electrophile in Organic Transformations
This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reaction partner.
As a Nucleophile: The primary nucleophilic site is the exocyclic amino group at the C4 position. The lone pair of electrons on the nitrogen atom can attack various electrophiles. chemicalbook.com This reactivity is crucial for:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides to form secondary amines.
Condensation Reactions: Reaction with carbonyl compounds (aldehydes or ketones) to form imines or enamines, which are key intermediates in the synthesis of fused heterocyclic systems like imidazopyridines. acs.orgacs.org
As an Electrophile: The electrophilic character is primarily associated with the carbon atom bonded to the iodine. While direct nucleophilic aromatic substitution (SₙAr) at this position is not typical without strong activation, the C-I bond serves as a potent electrophilic site in metal-catalyzed reactions. chemicalbook.com
Cross-Coupling Reactions: As detailed in the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, the carbon at the C3 position acts as an electrophilic center after oxidative addition to the metal catalyst. The iodine atom's ability to function as a good leaving group is central to this reactivity. chemicalbook.com
This dual functionality makes this compound a valuable building block, allowing for sequential modifications at different sites of the molecule.
Studies on Pyridine Ring Activation and Functional Group Tolerance
To modulate the reactivity of the pyridine ring, particularly for reactions other than those at the C-I bond, specific activation strategies can be employed. A common method involves targeting the pyridine nitrogen. uiowa.edu
N-Oxide Formation: Treatment of a pyridine with an oxidizing agent (e.g., m-CPBA) forms the corresponding pyridine N-oxide. This modification significantly alters the electronic properties of the ring. It increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack, while also activating these same positions for nucleophilic substitution.
Quaternization: Reaction of the pyridine nitrogen with an alkylating agent (e.g., methyl iodide) forms a pyridinium salt. google.com This process greatly enhances the electrophilicity of the ring, particularly at the C2 and C4 positions, making them highly activated towards attack by nucleophiles. google.com
The functional group tolerance of this compound is a critical aspect of its utility. Studies on cross-coupling reactions demonstrate that the amino group is well-tolerated under the basic conditions required for reactions like the Suzuki-Miyaura coupling (e.g., using Na₂CO₃ or K₃PO₄). mdpi.com Similarly, the C-I bond is stable to many reagents that might target the amine group, allowing for selective transformations. However, conditions involving strong reducing agents could lead to hydrodeiodination (loss of iodine), and harsh oxidizing conditions could affect the amino group. The choice of reaction conditions must therefore carefully consider the compatibility with all functional groups present.
Insights into Hypervalent Iodine Chemistry and its Role in Transformations
The iodine atom in this compound is in the standard +1 oxidation state (monovalent). Hypervalent iodine chemistry, by contrast, involves iodine in higher oxidation states, typically +3 (Iodine(III)) or +5 (Iodine(V)). e-bookshelf.de These hypervalent iodine reagents are not substrates but are powerful and environmentally benign oxidizing agents and group-transfer reagents used widely in modern organic synthesis. acs.orgsorbonne-universite.fr
While this compound is not itself a hypervalent iodine compound, it plays a crucial role as a potential precursor for their synthesis. Aryl iodides are the starting materials for the preparation of some of the most common hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes and diaryliodonium salts. e-bookshelf.deacs.org
The transformation typically involves the oxidation of the iodoarene in the presence of a ligand source. For example, an aryl iodide (Ar-I) can be oxidized to an aryl-λ³-iodane, which can then be used to transfer the aryl group to a nucleophile. sorbonne-universite.fracs.org The reaction patterns of hypervalent iodine reagents often mimic those of transition metals, proceeding through steps described as ligand exchange and reductive elimination. e-bookshelf.desorbonne-universite.fr
Therefore, the role of this compound in this context is as a foundational building block. It could be converted into a hypervalent iodine(III) reagent, [Ar-I(L)₂], where Ar is the 2-methyl-4-aminopyridin-3-yl moiety and L is a ligand like acetate (B1210297) or trifluoroacetate. This new species would then be capable of participating in oxidative transformations or acting as an electrophilic source of the complex pyridinyl group in metal-free arylation reactions. diva-portal.orgnih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a common practice to optimize the geometry of a molecule using DFT methods, for instance with the B3LYP functional and a 6-31G(d,p) basis set, to predict its most stable conformation and electronic properties. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and kinetic stability of a molecule. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high polarizability, high chemical reactivity, and low kinetic stability. mdpi.com For pyridine (B92270) derivatives, FMO analysis helps in understanding electron density transfer and the probability of electronic transitions (e.g., π → π*). mdpi.com While specific values for 3-Iodo-2-methylpyridin-4-amine are not published, studies on similar molecules like 2-Fluoro-4-iodo-5-methylpyridine have utilized these calculations to understand electronic properties. bohrium.com
Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) maps are indispensable for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically color-coded with red and blue, respectively. acs.org For a molecule containing an amine group and a halogen atom like this compound, the MEP would reveal the nucleophilic character of the lone pair on the nitrogen atom and the potentially electrophilic region (σ-hole) on the iodine atom, which is crucial for understanding interactions like hydrogen bonding and halogen bonding. researchgate.netacs.org Studies on various pyridine derivatives have used MEP to analyze their reactivity and intermolecular interactions. mdpi.com
Calculation of Global Reactivity Indices
From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These indices, derived from DFT, include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons.
These indices are critical for comparing the reactivity of different molecules in a series and for predicting their behavior in chemical reactions. For instance, DFT studies on a series of novel pyridine derivatives calculated these indices to explain their reaction pathways. researchgate.net
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical methods, particularly DFT, are employed to model the mechanisms of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By identifying the transition state structure and its associated activation energy, chemists can predict reaction feasibility, rates, and mechanisms. For a substituted pyridine like this compound, this could involve modeling its participation in reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, which are common for iodo-pyridines.
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. While likely having a relatively rigid core, the amine group of this compound can exhibit rotational freedom. MD simulations, often in conjunction with a force field like AMBER or CFF, can explore the molecule's conformational landscape and its interactions with solvent molecules. chemrxiv.orgresearchgate.net This type of analysis is particularly important when studying how a molecule might bind to a biological target, as it helps assess the stability of the ligand-protein complex.
Structure-Activity Relationship (SAR) Elucidation via Computational Approaches
Computational methods are a cornerstone of modern drug discovery and materials science for elucidating Structure-Activity Relationships (SAR). By synthesizing and analyzing a series of related compounds (analogs), researchers can determine how specific structural modifications affect a molecule's biological activity or physical properties.
For this compound, a computational SAR study would involve creating a virtual library of analogs by, for example, changing the substituent at the 3-position (e.g., from iodo to chloro or fluoro), modifying the methyl group, or substituting the amine. Computational techniques like molecular docking could then be used to predict the binding affinity of these analogs to a specific biological target, such as a kinase or enzyme. This allows for the rational design of more potent and selective molecules. Such SAR studies are common for pyridine-based scaffolds in medicinal chemistry. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently employed to understand how a potential drug molecule, or ligand, interacts with its molecular target, typically a protein or enzyme. For this compound, while specific docking studies are not extensively published, the principles and expected outcomes can be inferred from research on analogous substituted pyridine derivatives.
Such simulations are crucial for elucidating the structure-activity relationships (SAR) of compounds like this compound. The presence and position of the iodine atom, the methyl group, and the amine group on the pyridine ring are expected to play significant roles in the binding affinity and selectivity towards a biological target. For instance, studies on similar halogenated pyridines have shown that the position of the halogen is critical for bioactivity, particularly in kinase inhibition. The iodine atom, due to its size and polarizability, can form strong halogen bonds with amino acid residues in the target's binding pocket, significantly enhancing binding affinity.
Molecular docking studies for pyridine derivatives frequently investigate their potential as kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. Docking simulations can predict the binding energy and identify key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—between the ligand and the kinase's active site.
Detailed Research Findings
In a typical molecular docking study for a compound like this compound against a specific kinase (e.g., PIM-1 kinase, a common target for pyridine derivatives), the following interactions would be analyzed nih.gov:
Hydrogen Bonding: The amino group at position 4 is a potent hydrogen bond donor, likely interacting with acceptor residues like aspartate or glutamate (B1630785) in the ATP-binding site of a kinase. The pyridine nitrogen can also act as a hydrogen bond acceptor.
Halogen Bonding: The iodine atom at position 3 is a key feature. It can act as a halogen bond donor, interacting with electron-rich atoms like oxygen in the backbone carbonyls of amino acid residues such as leucine (B10760876) or valine. This type of interaction is a recognized strategy for enhancing ligand affinity and selectivity.
The results of these simulations are often presented in a table summarizing the binding affinity (usually as a docking score or binding energy in kcal/mol) and the specific amino acid residues involved in the interactions. While experimental data for this compound is not available, a representative table based on studies of analogous compounds illustrates the type of data generated. uomustansiriyah.edu.iq
Interactive Data Table: Illustrative Molecular Docking Results
Below is an example of a data table that would be generated from a molecular docking simulation of this compound with a hypothetical protein target, such as a protein kinase.
| Parameter | Value/Description |
| Target Protein | Protein Kinase (e.g., PIM-1) |
| PDB ID | e.g., 2R3J uomustansiriyah.edu.iq |
| Binding Affinity (kcal/mol) | -8.5 (Predicted) |
| Hydrogen Bond Interactions | Amino Group (Donor) with ASP 128 |
| Pyridine N (Acceptor) with LYS 67 | |
| Halogen Bond Interactions | Iodine Atom with LEU 120 (Carbonyl O) |
| Hydrophobic Interactions | Methyl Group with VAL 52, ILE 185 |
| Pyridine Ring with PHE 49 |
These computational predictions serve as a valuable guide for synthetic chemists to design and create new analogues with potentially improved potency and selectivity. nih.govmdpi.com For example, if a simulation suggests that a larger hydrophobic group at the 2-position could improve binding, derivatives with an ethyl or propyl group might be synthesized and tested. Ultimately, molecular docking is a foundational step in the rational design of novel therapeutics based on the this compound scaffold.
Applications in Contemporary Organic Synthesis
Utilization as a Versatile Building Block for Complex Molecules
3-Iodo-2-methylpyridin-4-amine serves as a fundamental building block in the assembly of more complex molecules. The presence of three distinct functional groups—an amino group, an iodine atom, and a methyl group—on the pyridine (B92270) core provides multiple reaction sites that can be addressed selectively. The carbon-iodine bond is particularly significant, as iodine's ability to function as an excellent leaving group facilitates a variety of substitution and cross-coupling reactions. chemicalbook.comsmolecule.com
This reactivity allows for the introduction of diverse molecular fragments, enabling the construction of intricate scaffolds. Chemists utilize this compound as a starting point or a key intermediate, knowing that the iodo-group offers a reliable handle for forming new carbon-carbon or carbon-heteroatom bonds. This is essential in the synthesis of complex organic compounds and bioactive molecules where precise control over the final structure is paramount. smolecule.commusechem.com For instance, halogenated pyridine derivatives are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to forge new C-C bonds and build up molecular complexity from simpler precursors. smolecule.com
Role as an Intermediate in the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in pharmaceuticals and natural products. This compound is a key intermediate in the synthesis of a wide array of these heterocyclic systems. The amine group on the pyridine ring can act as a nucleophile, participating in reactions that form new rings, a critical step in building fused heterocyclic structures like azaindoles. chemicalbook.comrsc.org
The compound's structure is particularly well-suited for creating substituted pyridines and their derivatives. The iodine atom can be replaced through various reactions, while the amine group can be acylated, alkylated, or used as a directing group to influence subsequent reactions on the pyridine ring. chemicalbook.com This dual functionality is exploited in multi-step syntheses to produce complex heterocyclic targets that would be difficult to access through other routes. For example, the synthesis of 7-azaindoles, which are isosteres of indoles found in many biologically active compounds, often proceeds through Sonogashira coupling of a 3-halo-2-aminopyridine intermediate followed by cyclization. rsc.org
The table below illustrates typical cross-coupling reactions where iodo-pyridine intermediates are used to synthesize more complex molecules, based on procedures for analogous compounds.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| Suzuki Coupling | Iodo-pyridine, Arylboronic acid | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃ | Aryl-substituted pyridine | nih.gov |
| Sonogashira Coupling | Iodo-pyridine, Terminal alkyne | PdCl₂(dppf), CuI, Et₃N | Alkynyl-substituted pyridine | nih.gov |
| Buchwald-Hartwig Amination | Iodo-pyridine, Amine | Pd₂(dba)₃, BINAP, t-BuONa | Amino-substituted pyridine | rsc.org |
Development of Pharmaceuticals and Agrochemicals from this compound
The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemical science, appearing in numerous commercial products. Halogenated pyridine derivatives like this compound are crucial intermediates in the development of new pharmaceuticals and agrochemicals. chemicalbook.comsmolecule.comcymitquimica.com The introduction of halogen atoms can significantly modify a molecule's physical and biological properties, such as its binding affinity to biological targets or its metabolic stability.
In pharmaceutical research, the compound serves as a starting material for drug discovery programs aimed at various therapeutic areas. smolecule.com For example, substituted pyridines are core components of kinase inhibitors used in cancer therapy and compounds targeting neurological pathways. chemicalbook.com The ability to use the iodo-substituent for cross-coupling reactions allows for the rapid generation of libraries of related compounds, which can then be screened for biological activity. smolecule.com
Similarly, in the agrochemical industry, this intermediate is used to synthesize novel pesticides and herbicides. smolecule.comchemimpex.com The unique electronic properties conferred by the trifluoromethyl group, often introduced via intermediates, highlight the importance of substituted pyridines in this sector. jst.go.jp The strategic incorporation of the this compound core allows for the creation of crop protection agents with specific modes of action. chemimpex.com
Optimization of Synthetic Pathways through Strategic Use of the Compound
The choice of starting materials and intermediates is critical for developing efficient, high-yielding, and scalable synthetic routes. The strategic use of this compound can lead to the optimization of synthetic pathways. The high reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions in cross-coupling reactions, which can improve yields, reduce side products, and enhance the functional group tolerance of a reaction.
Integration in Multi-Step Synthetic Sequences for Natural Products and Analogues
While direct synthesis of natural products using this specific compound is not widely documented, it is a critical building block for creating complex scaffolds that are analogues or isosteres of natural product cores. nih.gov Many natural products contain heterocyclic systems, and this compound provides an efficient entry point to the azaindole core, a prominent isostere of the indole (B1671886) ring system found in nature. rsc.org
For example, the natural product variolin B, a potent anti-cancer agent, features a complex heterocyclic system. rsc.org Synthetic routes toward analogues of such molecules often rely on the assembly of substituted pyridine precursors. The integration of this compound into a multi-step sequence allows chemists to construct the 7-azaindole (B17877) core, which can then be further functionalized to produce a variety of natural product analogues. nih.gov These analogues are invaluable in medicinal chemistry for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved properties over the original natural product. nih.gov The compound's utility lies in its ability to facilitate the construction of these biologically relevant and complex molecular frameworks.
Research in Medicinal and Chemical Biology
Preclinical Studies and Drug Discovery Platforms
The aminopyridine core structure, exemplified by molecules related to 3-Iodo-2-methylpyridin-4-amine, serves as a critical starting point in the synthesis of various therapeutic agents.
Development of Pharmaceutical Precursors with Therapeutic Potential
The structural motif of aminopyridine is a key intermediate in the synthesis of a range of pharmaceuticals. For instance, the closely related compound 3-amino-4-methylpyridine (B17607) is a crucial precursor for Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. chemicalbook.com This underscores the value of the 2-methyl-4-aminopyridine (B1174260) backbone in constructing complex molecules with significant therapeutic applications.
Furthermore, the iodinated analog, 3-iodo-4-aminopyridine, is utilized in the synthesis of radiolabeled compounds for medical imaging. acs.org Specifically, it serves as a precursor for creating tracers designed to image voltage-gated potassium channels in the central nervous system, which can be valuable for both research and diagnostic purposes. acs.org The development of such precursors is a testament to the therapeutic potential embedded within the substituted aminopyridine framework.
Exploration of Anti-Inflammatory Agents Derived from Pyridinamines
Derivatives of 2-aminopyridine (B139424) have been identified as possessing anti-inflammatory properties. nih.gov The aminopyrimidine structure, a related heterocyclic amine, has also been investigated for its potential as an anti-inflammatory agent. google.com These findings suggest that the broader class of pyridinamines, which includes this compound, represents a promising scaffold for the development of novel anti-inflammatory drugs. Research in this area often focuses on the ability of these compounds to modulate inflammatory pathways.
Anti-Cancer Compound Development and Kinase Inhibition Research
The pyridine (B92270) and pyridopyrimidine scaffolds are prominent in the design of anti-cancer agents, particularly as kinase inhibitors. nih.govmdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The pyrazolopyridine core, which is structurally related to aminopyridines, has been successfully employed in the development of targeted anti-cancer therapies. rsc.org
For example, various pyrimidine (B1678525) derivatives containing the 4-(imidazo[1,2-a]pyridin-3-yl) moiety have been patented as inhibitors of c-KIT, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GIST). nih.gov These compounds have demonstrated potent inhibitory activity in the nanomolar range against imatinib-resistant cancer cells. nih.gov Additionally, cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as dual inhibitors of VEGFR-2 and HER-2, two other key kinases involved in cancer progression. mdpi.com
Design and Synthesis of Neurological Drugs
The 4-aminopyridine (B3432731) structure is the basis for drugs developed to treat neurological conditions. Functionalized derivatives of 4-aminopyridine have been synthesized and evaluated for their potential to restore nerve conduction after injury. nih.gov These compounds act as potassium channel blockers, a mechanism that can enhance neurotransmission in damaged neurons. nih.gov This line of research highlights the potential for designing novel neurological drugs based on the aminopyridine scaffold.
Biological Pathway and Interaction Studies
Understanding how aminopyridine derivatives interact with biological systems is key to elucidating their therapeutic effects. Enzyme inhibition studies have been a particularly fruitful area of investigation.
Enzyme Inhibition Studies (e.g., Inducible Nitric Oxide Synthase (iNOS) inhibitors)
A significant body of research has focused on 2-amino-4-methylpyridine (B118599) analogs as inhibitors of inducible nitric oxide synthase (iNOS). nih.govnih.gov Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions and neurodegenerative diseases. Therefore, selective iNOS inhibitors are of considerable therapeutic interest.
Studies have shown that substituting the 2-amino-4-methylpyridine scaffold at the 6-position can lead to potent and selective iNOS inhibitors. nih.govnih.gov For instance, the introduction of a 2-fluoropropyl group at this position resulted in a compound with high affinity for iNOS. nih.govnih.gov The inhibitory activities of several such analogs against different NOS isoforms are presented below.
| Compound | Target Enzyme | IC50 (nM) |
| 2-amino-4-methylpyridine | Murine iNOS | 28 |
| 6-(2-fluoropropyl)-4-methylpyridin-2-amine | Murine iNOS | Not specified |
| 6-(3-fluoropropyl)-4-methylpyridin-2-amine | Murine iNOS | Not specified |
| 6-(4-fluorobutyl)-4-methylpyridin-2-amine | Murine iNOS | Not specified |
Further research has explored a series of 2-amino-4-substituted pyridine-based compounds as selective inhibitors of human neuronal nitric oxide synthase (hnNOS). One such inhibitor demonstrated excellent potency with a Ki of 19 nM for hnNOS, showing high selectivity over other NOS isoforms. escholarship.org
Antimicrobial and Antiviral Research
The pyridine nucleus is a foundational scaffold in medicinal chemistry, with its derivatives showing a wide array of therapeutic properties, including antimicrobial and antiviral activities. nih.gov The introduction of various functional groups to the pyridine ring can significantly influence its biological efficacy. nih.gov Halogenation, in particular, is a common strategy employed in drug design to enhance the potency and modulate the physicochemical properties of bioactive molecules.
While specific antimicrobial and antiviral studies on this compound are not extensively documented in publicly available literature, the broader class of halogenated pyridine derivatives has been the subject of considerable research. Halogen atoms can increase the lipophilicity of a compound, potentially enhancing its ability to penetrate microbial cell membranes. Furthermore, the electronic properties of halogens can influence the binding affinity of the molecule to its biological targets.
In the context of antimicrobial research, various pyridine compounds have demonstrated activity against a range of bacterial and fungal pathogens. nih.gov For instance, studies on other halogenated pyridines and related heterocyclic systems have reported significant inhibition of bacterial growth. The presence of an iodine atom, as in this compound, is of particular interest due to its potential to form halogen bonds, a type of non-covalent interaction that can contribute to drug-receptor binding.
Similarly, in antiviral research, pyridine derivatives have been investigated for their ability to inhibit the replication of various viruses. nih.gov The mechanisms of action can be diverse, including the inhibition of key viral enzymes or interference with viral entry into host cells. For example, some nucleoside analogs containing modified bases, which can include halogenated pyridines, have shown antiviral effects. scienceopen.com The structural features of this compound, combining a pyridine core, a methyl group, an amino group, and an iodine atom, suggest it could be a candidate for such research, though specific data is not currently available.
The following table summarizes the antimicrobial activity of representative halogenated pyridine derivatives against various microorganisms, illustrating the potential of this class of compounds.
Table 1: Antimicrobial Activity of Selected Halogenated Pyridine Derivatives
| Compound | Microorganism | Activity (MIC/IC50) | Reference |
| 2,4-dichloro-5-fluoropyrimidine | Staphylococcus aureus | MIC: 50 µg/mL | nih.gov |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | Biofilm Inhibition | nih.gov |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | Biofilm Inhibition | nih.gov |
Note: The data presented is for structurally related halogenated compounds and not for this compound itself.
Anti-Trypanosomal Activity Investigations
Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, remains a significant health challenge in many parts of the world. The search for novel and effective trypanocidal agents is an ongoing area of research. Pyridine-based compounds have been explored for their potential anti-trypanosomal activity.
While direct studies on the anti-trypanosomal effects of this compound are not readily found in the literature, research on related structures provides some insights. For example, certain naphthoquinones incorporating a pyridine ring have demonstrated increased trypanocidal activity compared to their non-pyridine counterparts, suggesting the importance of the pyridine moiety. mdpi.com Additionally, some imidazole (B134444) derivatives have been investigated for their activity against Trypanosoma cruzi. nih.gov
The table below presents data on the anti-trypanosomal activity of a related heterocyclic compound to provide context for the potential of this class of molecules.
Table 2: Anti-Trypanosomal Activity of a Representative Heterocyclic Compound
| Compound | Parasite | Activity (IC50) | Reference |
| 2'-(4-bromophenyl)-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-ol | Trypanosoma cruzi | 23.9 µM | nih.gov |
Note: This data is for a structurally different heterocyclic compound and is intended to be illustrative of anti-trypanosomal research.
Biofilm Inhibition Research
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to conventional antimicrobial agents and pose a significant challenge in clinical and industrial settings. Consequently, there is a growing interest in the discovery of compounds that can inhibit biofilm formation or eradicate existing biofilms.
Halogenated compounds, including those with a pyridine or pyrimidine core, have been shown to possess antibiofilm properties. nih.govmdpi.com Research suggests that extensive halogenation can enhance the antibiofilm and antivirulence activities of these derivatives. nih.gov For instance, certain halogenated pyrimidines have been found to effectively inhibit biofilm formation by Staphylococcus aureus. nih.govnih.govmdpi.com
While specific research on the biofilm inhibition properties of this compound is not available, the presence of the iodine atom suggests it could be a promising candidate for such investigations. The mechanisms by which halogenated compounds inhibit biofilms can include the suppression of genes involved in quorum sensing and virulence factor production. nih.gov
The following table provides examples of the biofilm-inhibiting activity of some halogenated heterocyclic compounds.
Table 3: Biofilm Inhibition by Halogenated Heterocyclic Compounds
| Compound | Microorganism | Effect | Reference |
| 2,4-dichloro-5-fluoropyrimidine | Staphylococcus aureus | Biofilm Inhibition | nih.gov |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | Biofilm Inhibition | nih.gov |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | Biofilm Inhibition | nih.gov |
Note: The data is for related halogenated heterocyclic compounds, not specifically for this compound.
Structure-Based Drug Design and Target Identification for Pyridinamine Derivatives
Structure-based drug design (SBDD) is a powerful approach in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize new drugs. For pyridinamine derivatives, this approach involves identifying key molecular targets and understanding the structure-activity relationships (SAR) that govern their biological effects.
The antimicrobial and antiviral activities of pyridine compounds are often attributed to their interaction with specific enzymes or proteins that are essential for the pathogen's survival or replication. nih.gov Target identification is a critical first step in SBDD. For antimicrobial pyridinamines, potential targets could include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. nih.gov
Molecular modeling and docking studies are frequently employed to predict the binding modes of pyridine derivatives to their target proteins and to guide the synthesis of more potent analogues. nih.gov The SAR of pyridinamine derivatives often reveals that the nature and position of substituents on the pyridine ring are crucial for activity. For example, the introduction of a halogen atom, such as iodine in this compound, can significantly impact binding affinity and selectivity.
While specific target identification and SBDD studies for this compound are not detailed in the available literature, the general principles applied to other pyridinamine derivatives would be applicable. The 4-amino group can act as a key hydrogen bond donor or acceptor, while the 2-methyl group can provide steric bulk and influence the compound's conformation. The iodine atom at the 3-position can participate in halogen bonding and other hydrophobic interactions within the target's active site.
The table below lists some enzymes that are common targets for antimicrobial and antiviral drugs, representing potential areas of investigation for pyridinamine derivatives.
Table 4: Potential Molecular Targets for Pyridinamine Derivatives
| Target Class | Specific Example | Relevance |
| Kinases | Thymidylate kinase | Antimicrobial |
| Gyrases | DNA gyrase subunit B | Antimicrobial |
| Topoisomerases | DNA topoisomerase IV subunit B | Antimicrobial |
| Polymerases | Viral RNA-dependent RNA polymerase | Antiviral |
Applications in Materials Science Research
Development of Novel Organic Materials Utilizing Pyridinamine Scaffolds
Pyridinamine scaffolds are recognized as privileged structures in the synthesis of complex molecules. The reactivity of the amine group and the potential for cross-coupling reactions at the site of the iodine atom make 3-Iodo-2-methylpyridin-4-amine a key intermediate in the construction of larger, functional organic materials. These scaffolds serve as foundational frameworks that can be elaborated upon to create materials with specific, designed properties. The versatility of the pyridine (B92270) ring system allows for its incorporation into a diverse range of molecular architectures, from discrete molecules to extended polymeric structures. This adaptability is crucial for developing new materials for various applications.
The structural arrangement of functional groups in this compound, with its combination of a nucleophilic amine and a halogenated site suitable for metal-catalyzed reactions, enables chemists to engage it in a wide array of synthetic transformations. This facilitates the creation of novel organic compounds that can be investigated for their unique material properties.
Functional Polymer and Coating Research with Enhanced Chemical Resistance
Amine-functional polymers are a significant class of materials used in a variety of applications, including adhesives, coatings, and specialty formulations. The amine groups can enhance adhesion and provide sites for crosslinking, which can improve the chemical resistance and mechanical properties of the polymer. Polymers incorporating pyridine moieties, such as poly(2-vinylpyridine), are noted for their use in coatings and polymer modification due to the reactivity of the pyridine nitrogen.
The incorporation of this compound into polymer backbones or as a pendant group is an area of research interest for creating functional polymers with enhanced durability. The dense, cross-linked structures that can be formed may lead to coatings with superior resistance to chemical attack, a critical attribute for materials used in harsh environments. While specific data on polymers derived from this compound is emerging, the principles of amine-functionalized and pyridine-containing polymers suggest a promising avenue for developing robust and chemically resistant materials.
Table 1: General Properties of Amine-Functional Polymers Relevant to Chemical Resistance
| Property | Description | Potential Contribution of Pyridinamine |
| Adhesion | The ability of a coating to bond to a substrate. | Amine groups can form hydrogen bonds and interact with surfaces, enhancing adhesion. |
| Crosslinking Density | The number of cross-links between polymer chains. | The amine functionality provides a reactive site for crosslinking agents, leading to a more rigid and resistant network. |
| Chemical Inertness | The lack of reactivity with chemical agents. | The stable aromatic pyridine ring contributes to the overall inertness of the polymer backbone. |
Advanced Material Design with Tailored Properties
The design of advanced materials with precisely controlled properties is a primary goal in materials science. The multifunctionality of this compound makes it a candidate for use as a building block in such materials. By selectively reacting the different functional groups on the molecule, researchers can systematically alter the structure of a material at the molecular level. This control allows for the fine-tuning of properties like thermal stability, conductivity, and solubility.
Potential in Electronic and Optical Material Development (e.g., chiral dopants for liquid crystals)
The development of new electronic and optical materials often relies on organic molecules with specific electronic properties. While direct applications of this compound in this area are still under investigation, its structural motifs are relevant.
In the context of liquid crystals, chiral dopants are optically active compounds that induce a helical structure in a nematic liquid crystal host. dakenchem.com This helical structure is the basis for the unique optical properties of chiral nematic liquid crystals. mdpi.com The effectiveness of a chiral dopant is often characterized by its Helical Twisting Power (HTP), which quantifies its ability to induce this helical twist. dakenchem.com
For a molecule to function as a chiral dopant, it must be chiral itself. This compound is an achiral molecule. Therefore, in its current form, it cannot be used as a chiral dopant. However, its versatile chemical nature means it could potentially be used as a precursor or a scaffold to synthesize new chiral materials. By reacting the amine group with a chiral acid or another chiral moiety, it would be possible to create a chiral derivative. The properties of such a derivative as a dopant in liquid crystals would then need to be experimentally determined. The miscibility of the dopant with the liquid crystal host is a crucial factor for its effective functioning. mdpi.com
Table 2: Key Concepts in Chiral Dopants for Liquid Crystals
| Term | Definition | Relevance |
| Chiral Dopant | An optically active molecule that, when added to a nematic liquid crystal, induces a helical superstructure. dakenchem.com | A potential application area for chiral derivatives of this compound. |
| Nematic Liquid Crystal | A state of matter that has properties between those of a conventional liquid and those of a solid crystal, where the molecules have long-range orientational order but no long-range positional order. | The host material into which a chiral dopant is introduced. |
| Helical Twisting Power (HTP) | A measure of the efficiency of a chiral dopant in inducing a helical twist in a nematic host. dakenchem.com | A key performance metric for any newly synthesized potential chiral dopant. |
| Miscibility | The ability of the dopant to dissolve in the liquid crystal host to form a homogeneous solution. mdpi.com | Essential for the uniform induction of the helical structure. |
Q & A
Q. What are the standard synthetic routes for 3-Iodo-2-methylpyridin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation or substitution reactions on a pyridine scaffold. A common approach is:
Iodination : Introduce iodine via electrophilic substitution using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., H2SO4) .
Methylation : Install the methyl group using methyl halides (e.g., CH3I) under basic conditions (e.g., NaH) .
Amine protection/deprotection : Protect the amine group with Boc anhydride during iodination to prevent side reactions, followed by acidic deprotection .
Q. Key Factors :
- Temperature control (<50°C) minimizes decomposition of iodine intermediates.
- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics. Polar aprotic solvents enhance nucleophilicity in substitution steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identifies substituent positions. The methyl group at C2 appears as a singlet (~δ 2.3 ppm), while the aromatic protons show coupling patterns (e.g., doublets for C5 and C6) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (calc. 264.03 g/mol) and isotopic pattern (iodine’s M+2 peak) .
- X-ray Crystallography : Resolves crystal packing and bond angles. SHELXL refinement (via SHELX suite) is recommended for small-molecule structures .
Q. Example :
- X-ray Data : Space group P21/c, with C–I bond length 2.10 Å, consistent with sp²-hybridized iodine .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The methyl group at C2 hinders access to the iodine at C3, reducing efficiency in Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates .
- Electronic Effects : Electron-donating methyl and amino groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attack.
Q. Case Study :
- Buchwald-Hartwig Amination : Pd2(dba)3/XPhos catalyst achieves C–N coupling at C3 with aryl amines (70–85% yield). Competing dehalogenation is minimized by using DMA as solvent .
Q. How can computational modeling optimize reaction pathways for functionalizing this compound?
Methodological Answer:
- *DFT Calculations (B3LYP/6-31G)**: Predict regioselectivity in substitution reactions. The iodine atom’s σ-hole enhances halogen bonding, directing nucleophiles to para positions .
- Molecular Dynamics : Simulate solvent effects on transition states. Polar solvents stabilize charged intermediates in SNAr reactions .
Q. How should researchers resolve contradictions in biological activity data for derivatives of this compound?
Methodological Answer:
- Dose-Response Analysis : Test compounds across a concentration range (nM–μM) to account for non-linear effects .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 3-Iodo-5-methylpyridin-2-amine vs. 3-Iodo-4-methoxypyridin-2-amine) to isolate substituent contributions .
Q. Example Contradiction :
Q. What strategies mitigate iodine loss during high-temperature reactions involving this compound?
Methodological Answer:
- Inert Atmosphere : Use N2/Ar to prevent oxidative deiodination.
- Additives : Silver salts (Ag2CO3) trap iodide by-products, shifting equilibrium toward product formation .
- Microwave Synthesis : Shorten reaction times (e.g., 10 min at 150°C) to minimize degradation .
Q. How does the iodine substituent influence the compound’s photophysical properties?
Methodological Answer:
Q. Guidelines for Data Interpretation
- Cross-validate results using orthogonal techniques (e.g., NMR + HPLC).
- Reference structurally similar compounds (e.g., ’s analogs table) to contextualize findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
